3-Bromo-4-cyclopropyl-4h-1,2,4-triazole
Description
3-Bromo-4-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 3 and a cyclopropyl group at position 2. The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly for cross-coupling reactions. The cyclopropyl substituent introduces steric and electronic effects that influence molecular stability and interactions, which can be critical in pharmacological or material science applications.
Properties
IUPAC Name |
3-bromo-4-cyclopropyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKACBOIJFKKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated triazole precursor in the presence of a base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-4-cyclopropyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity . For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features of 3-bromo-4-cyclopropyl-4H-1,2,4-triazole with related triazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability in Solution |
|---|---|---|---|---|
| This compound | C₅H₆BrN₃ | 188.03* | Bromo (C3), cyclopropyl (C4) | Not reported |
| 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₂H₁₅BrN₄OS | 460.34 | Bromophenyl, benzoxazolyl, thione | Stable (crystalline form) |
| 3-(4-Bromophenyl)-4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazole | C₁₇H₁₆BrN₃ | 342.24 | Bromophenyl, ethylphenyl, methyl | Not reported |
| 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | C₁₄H₁₀ClFN₄O | 320.72 | Chloro, fluorophenoxy, amino | Stable during bioassays |
*Calculated based on standard atomic weights.
Key Observations :
- Stability : While many triazoles (e.g., thione derivatives) are stable in crystalline form, hemiaminal analogs decompose in solution over time, as seen in DMSO .
Spectral and Analytical Data
The table below highlights spectral differences among selected triazoles:
Key Observations :
- C-Br Stretch : Brominated triazoles consistently show IR absorption near 530–540 cm⁻¹, confirming the presence of the Br substituent .
- ¹H-NMR : The cyclopropyl group’s protons would appear as a multiplet in the 1.0–2.5 ppm range, distinct from aromatic or methyl signals in analogs .
Key Observations :
- Antimicrobial vs. Anticonvulsant: Brominated Schiff base triazoles exhibit antimicrobial activity, while chloro/fluorophenoxy derivatives show potent anticonvulsant effects, highlighting substituent-driven selectivity .
- Pharmacological Potential: The absence of electron-withdrawing groups (e.g., nitro) in this compound may limit its bioactivity compared to nitrobenzylidene analogs .
Biological Activity
3-Bromo-4-cyclopropyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a five-membered ring containing three nitrogen atoms and a bromine substituent at the third position, along with a cyclopropyl group at the fourth position. The unique structural configuration contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as:
- Anticancer Agent : The compound has shown promise in inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition disrupts cellular processes such as DNA replication and protein synthesis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves binding to bacterial enzymes, thereby inhibiting their function .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound binds to various molecular targets such as kinases and enzymes involved in cellular signaling. This binding can inhibit their activity, leading to altered cellular responses.
- Cytokine Modulation : It affects the release of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential anti-inflammatory properties .
Anticancer Activity
A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in various cancer cell lines through kinase inhibition mechanisms .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound demonstrated effective inhibition against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| This compound | Cyclopropyl group instead of propyl | Different reactivity and biological activity |
| 3-Bromo-4H-1,2,4-triazole | Lacks cyclopropyl group | Influences solubility and biological interactions |
| 3-Bromo-4-(3-chlorophenyl)-4H-1,2,4-triazole | Contains chlorophenyl group | Enhanced antimicrobial properties but potentially increased toxicity |
This table highlights how minor structural changes can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via bromination of 4-cyclopropyl-1,2,4-triazole. Key steps include:
- Reagent Selection : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid as a solvent at room temperature to minimize side reactions.
- Regioselectivity Control : Introduce directing groups (e.g., electron-donating substituents) to favor bromination at the 3-position. Monitor reaction progress via TLC or HPLC to optimize yield (~65% typical for analogous reactions) .
- Purification : Recrystallization using ethanol-water mixtures improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the cyclopropyl group (δ ~1.0–2.5 ppm) and bromine substitution.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 232.96 for C₅H₆BrN₃).
- HPLC : Use a C18 column with acetonitrile-water (70:30) mobile phase at 254 nm to assess purity and detect impurities (e.g., dibrominated byproducts) .
Q. What biological activities are reported for triazole derivatives with cyclopropyl substituents?
- Methodological Answer : Cyclopropyl groups enhance steric bulk and binding affinity in antimicrobial studies. For example:
- Antimicrobial Assays : Test against E. coli and S. aureus using broth microdilution (MIC values ~8–32 µg/mL for analogs). Compare with 3,5-dichloro derivatives, which show reduced solubility and activity .
- SAR Analysis : Design analogs by replacing bromine with other halogens or modifying the cyclopropyl ring to study activity trends .
Advanced Research Questions
Q. How can substitution reactions at the 3-bromo position be optimized for diverse functionalization?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C for 6–12 hours. Use catalytic KI to enhance reactivity.
- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups. Monitor by GC-MS for intermediates .
- Challenges : Competing cyclopropane ring-opening may occur under strong basic conditions; optimize pH and temperature to mitigate this .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Data Normalization : Standardize assay protocols (e.g., CLSI guidelines) to control variables like inoculum size and incubation time.
- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities like 4-cyclopropyl-1,2,4-triazole (from debromination) may skew results .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., PCA) to identify outliers or confounding factors .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
- Methodological Answer :
- HPLC Method Development : Use a gradient elution (acetonitrile:water 50% → 90% over 20 min) to separate impurities (e.g., 4-amino-1,2,4-triazole). Validate with spiked samples for accuracy (RSD <2%) .
- QC Workflow : Implement in-process checks (e.g., reaction aliquots at 1h intervals) to detect intermediates like unreacted starting material .
Q. What computational approaches support the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., CYP450). Prioritize analogs with lower binding energy (ΔG < −8 kcal/mol).
- ADMET Prediction : Apply SwissADME to assess solubility (LogP ~2.5–3.5) and bioavailability. Replace bromine with trifluoromethyl groups to enhance metabolic stability .
Safety and Handling
Q. What are critical safety considerations for handling brominated triazoles in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure.
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols.
- Storage : Store in amber glass at 2–8°C under argon to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
